5-Phenylpyridine-2-carbaldehyde
Overview
Description
5-Phenylpyridine-2-carbaldehyde is an organic compound with the molecular formula C12H9NO It is a derivative of pyridine, where a phenyl group is attached to the fifth position and an aldehyde group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyridine-2-carbaldehyde typically involves the formylation of 5-phenylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or recrystallization to obtain high-purity products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively. For example, halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Phenylpyridine-2-carboxylic acid.
Reduction: 5-Phenylpyridine-2-methanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
5-Phenylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its aldehyde group makes it a versatile building block for various chemical reactions.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Phenylpyridine-2-carbaldehyde largely depends on the specific reactions it undergoes. For example, in nucleophilic addition reactions, the aldehyde group acts as an electrophile, attracting nucleophiles to form addition products. The phenyl group can influence the reactivity of the pyridine ring through electronic effects, making certain positions more susceptible to substitution reactions.
Comparison with Similar Compounds
Pyridine-2-carbaldehyde: Lacks the phenyl group, making it less bulky and potentially less reactive in certain substitution reactions.
5-Methylpyridine-2-carbaldehyde: Has a methyl group instead of a phenyl group, which can affect its reactivity and steric properties.
5-Bromopyridine-2-carbaldehyde: Contains a bromine atom, which can participate in different types of reactions compared to the phenyl group.
Uniqueness: 5-Phenylpyridine-2-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
5-phenylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPVOLAPKOFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649932 | |
Record name | 5-Phenylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780800-85-3 | |
Record name | 5-Phenylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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